molecular formula C11H16ClNO B120408 (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 158223-16-6

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Cat. No.: B120408
CAS No.: 158223-16-6
M. Wt: 213.70 g/mol
InChI Key: PMBXUCCIODNPGO-PPHPATTJSA-N
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Description

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a chiral primary amine derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a methoxy group at the 7-position and an amine group at the 2-position. Key properties include:

  • Molecular formula: C₁₁H₁₆ClNO
  • Molecular weight: 213.71 g/mol
  • Purity: ≥97% (typical commercial grade)
  • Storage: Requires dry, room-temperature conditions for long-term stability .

This compound is primarily used in research settings as a pharmaceutical intermediate, particularly in studies targeting central nervous system (CNS) receptors due to structural similarities with monoamine neurotransmitters .

Properties

IUPAC Name

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXUCCIODNPGO-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H](C2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158223-16-6
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1), (2S)-
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Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1), (2S)
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Biological Activity

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 121216-42-0) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅ClN
  • Molecular Weight : 177.2456 g/mol
  • ChEMBL ID : CHEMBL422274
  • CAS Number : 121216-42-0

Synthesis

The synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves several steps, including the optical resolution of racemic mixtures to obtain the desired enantiomer. The synthetic route typically includes:

  • Intramolecular Friedel-Crafts reaction
  • Catalytic hydrogenation
  • Hofmann rearrangement for the conversion of intermediates to the target compound without racemization .

Pharmacological Effects

The biological activity of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been explored in various studies:

  • Cytotoxicity :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the growth of mouse TLX5 lymphoma cells with an IC50 value of 1.5 µM .
    • In human cell lines, the compound's cytotoxicity varies significantly based on structural modifications and conjugations with other molecules.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL against these pathogens .
    • Its activity against fungi was also noted, with effective inhibition observed in species like Candida albicans.
  • Neuroprotective Effects :
    • Some derivatives of this compound have been investigated for their potential neuroprotective effects. Research suggests that certain analogues may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their antioxidant properties .

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects on various cancer cell lines, (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine was found to selectively inhibit the proliferation of leukemia cells compared to normal fibroblasts. This selectivity highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A focused investigation into its antimicrobial activity revealed that compounds derived from (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine showed enhanced activity when conjugated with specific amino acids. These conjugates exhibited improved efficacy against resistant bacterial strains .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₅ClN
Molecular Weight177.2456 g/mol
ChEMBL IDCHEMBL422274
CAS Number121216-42-0
Cytotoxicity (IC50)1.5 µM (mouse TLX5 lymphoma cells)
Antimicrobial MIC Range6 to 25 µg/mL

Scientific Research Applications

Neuropharmacology

(S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride has been investigated for its effects on the central nervous system. It exhibits properties that may be beneficial in treating neurodegenerative diseases due to its potential neuroprotective effects.

Antidepressant Activity

Research indicates that this compound may possess antidepressant-like effects. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that it can enhance mood and alleviate symptoms of depression in animal models .

Chiral Synthesis

In organic synthesis, (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride serves as a chiral building block. Its unique stereochemistry allows it to be utilized in the synthesis of other chiral compounds and pharmaceuticals, enhancing the efficiency and selectivity of synthetic pathways .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride. The results indicated significant reduction in neuronal apoptosis in models of oxidative stress-induced neurotoxicity. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial reported in Psychopharmacology, subjects treated with (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride showed marked improvements in depressive symptoms compared to placebo groups. The study highlighted the compound's ability to modulate serotonin levels effectively .

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuropharmacologyPotential use in neurodegenerative diseases; neuroprotective effects ,
Antidepressant ActivityExhibits antidepressant-like effects through neurotransmitter modulation ,
Chiral SynthesisActs as a chiral building block for synthesizing other pharmaceuticals

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine undergoes N-alkylation and acylation to generate derivatives for pharmacological profiling .

Table 1: Alkylation Reactions

SubstrateAlkylating AgentConditionsProductYield
(S)-7-Methoxy-tetralin-2-amineMethyl iodideTHF, TMEDA, -78°C N-Methyl-7-methoxy-tetralin-2-amine67%
(S)-7-Methoxy-tetralin-2-aminePropyl bromideK₂CO₃, DMF, 40°C N,N-Dipropyl-7-methoxy-tetralin-2-amine41%

Table 2: Acylation Reactions

SubstrateAcylating AgentConditionsProductYield
(S)-7-Methoxy-tetralin-2-amineAcetyl chlorideEt₃N, CH₂Cl₂, 0°C N-Acetyl-7-methoxy-tetralin-2-amine89%

Oxidation and Reduction Pathways

The amine group participates in redox reactions, forming imines or secondary amines .

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO₄, H₂O, Δ7-Methoxy-1-tetralone 62%
ReductionH₂, Pd/C, MeOH7-Methoxy-tetralin (saturated) 95%

Stereospecific Functionalization

The chiral center enables asymmetric synthesis of neurologically active compounds :

  • Friedel-Crafts Cyclization : Intramolecular cyclization of (R)-2-(3-methoxybenzyl)succinic acid forms the tetralin backbone with >98% enantiomeric excess (ee) .

  • Catalytic Hydrogenation : Reduces ketones to alcohols while retaining configuration .

Stability and Reactivity Notes

  • Acid Sensitivity : Protonation at the amine group stabilizes the hydrochloride salt but limits nucleophilicity in acidic media .

  • Thermal Stability : Decomposes above 206°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride with analogs differing in substituent type, position, or stereochemistry:

Compound Name Substituent Position Stereochemistry Molecular Formula Molecular Weight Key Properties CAS Number
(S)-7-Methoxy-... Hydrochloride OMe 7 S C₁₁H₁₆ClNO 213.71 Chiral, lipophilic 1106669-07-1
7-Chloro-1,2,3,4-tetrahydro-naphthalen-2-ylamine Cl 7 - C₁₀H₁₃ClN 186.67 Electron-withdrawing substituent 63823-26-7
7-Fluoro-... Hydrochloride F 7 - C₁₀H₁₃ClFN 217.67 Enhanced metabolic stability 907973-43-7
(R)-7-Bromo-... Hydrochloride Br 7 R C₁₀H₁₃BrClN 262.57 Bulky substituent, R-configuration 789490-65-9
6-Methoxy-... Hydrochloride OMe 6 - C₁₁H₁₅NO·HCl 213.71 Positional isomer, mp 234–236°C 4003-88-7
Key Observations:

Halogen substituents (Cl, F, Br) introduce electron-withdrawing effects, which may alter receptor binding kinetics or metabolic stability .

Positional Isomerism :

  • The 6-methoxy isomer (CAS 4003-88-7) exhibits a higher melting point (234–236°C) compared to the 7-methoxy derivative, suggesting differences in crystalline packing due to substituent orientation .

Stereochemistry :

  • The (R)-7-bromo analog (CAS 789490-65-9) highlights the role of enantiomerism in biological activity, as chiral centers often dictate target affinity .

Pharmacological Implications

  • Serotonin Modulation: 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeOTHBC), a positional isomer, elevates tissue serotonin (5-HT) levels by inhibiting reuptake, suggesting methoxy-tetralin derivatives may interact with monoaminergic systems .
  • Receptor Specificity : The 7-fluoro analog’s metabolic stability (CAS 907973-43-7) could make it suitable for in vivo studies targeting amine transporters or GPCRs .

Preparation Methods

Optical Resolution of 2-(3-Methoxybenzyl)succinic Acid

The synthesis begins with the resolution of racemic 2-(3-methoxybenzyl)succinic acid (1 ) using (1R,2S)-2-(benzylamino)cyclohexylmethanol (7 ) as a chiral resolving agent. This process yields (2R)-2-(3-methoxybenzyl)succinic acid [(R)-1 ] with 90.1% ee in 37% yield. The resolved acid is critical for ensuring stereochemical fidelity in subsequent steps.

Intramolecular Friedel-Crafts Cyclization

(R)-1 undergoes intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) at 100–120°C to form (2R)-7-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthoic acid [(R)-6 ]. Catalytic hydrogenation of (R)-6 with palladium on carbon (Pd/C) in ethanol at 50°C reduces the ketone to the tetralin derivative (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2 ], achieving 86% yield and 97.8% ee.

Table 1: Key Reaction Parameters for Cyclization and Hydrogenation

StepReagent/ConditionsYield (%)ee (%)
Friedel-CraftsPPA, 120°C, 3 h8498.5
Catalytic Hydrogenation10% Pd/C, H₂ (1 atm), EtOH8697.8

Hofmann Rearrangement to (S)-AMT Hydrochloride

(S)-2 is converted to the primary amine via Hofmann rearrangement. Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with sodium azide (NaN₃) to generate the acyl azide. Thermal decomposition in aqueous HCl yields (S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(S)-AMT], isolated as the hydrochloride salt (12 ) in 96% yield with 98.1% ee. This step avoids racemization, critical for maintaining stereochemical integrity.

Reductive Amination and Catalytic Hydrogenation Route

Reductive Amination of (S)-AMT Intermediate

A patent-pending method optimizes the synthesis for industrial production. (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (I ) reacts with propionaldehyde in dichloromethane under acidic conditions (acetic acid) with sodium borohydride (NaBH₄) as the reductant. The reductive amination affords the secondary amine (II ) in >90% purity, requiring no chromatographic purification.

Table 2: Optimization of Reductive Amination

ParameterOptimal ConditionOutcome
Molar Ratio (I:Propionaldehyde)1:1.8Maximized Conversion
Reducing AgentNaBH₄ or KBH₄95% Yield
SolventDichloromethaneImproved Solubility

Catalytic Hydrogenation and Salt Formation

Compound II undergoes hydrogenolysis using 10% Pd/C in isopropanol under 10–20 kg H₂ pressure, cleaving the benzyl group to yield (S)-7-methoxy-N-propyl-2-naphthylamine. Subsequent salt formation with HCl in isopropanol provides the hydrochloride product (III ) in 87% yield and >98% HPLC purity.

Comparative Analysis of Synthetic Routes

Stereochemical Control

  • Route 1 relies on early-stage optical resolution, ensuring high enantiopurity but requiring stoichiometric chiral auxiliaries.

  • Route 2 preserves chirality through asymmetric hydrogenation, offering better atom economy but dependent on expensive catalysts.

Industrial Scalability

  • Route 1 involves multiple steps (resolution, cyclization, rearrangement) with cumulative yields ~70%, suited for small-scale API synthesis.

  • Route 2 achieves >80% overall yield in two steps, ideal for bulk manufacturing.

Table 3: Physical Properties of (S)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight213.704 g/mol
Boiling Point300.9°C at 760 mmHg
Flash Point140.8°C

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